molecular formula C17H13Cl2NO B13999440 2-(2,4-Dichlorophenyl)-1-(2-methyl-1h-indol-3-yl)ethanone CAS No. 6834-49-7

2-(2,4-Dichlorophenyl)-1-(2-methyl-1h-indol-3-yl)ethanone

Cat. No.: B13999440
CAS No.: 6834-49-7
M. Wt: 318.2 g/mol
InChI Key: SYMIXZAWPSZKID-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-1-(2-methyl-1h-indol-3-yl)ethanone is an organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a dichlorophenyl group and a methylindole moiety, connected through an ethanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-1-(2-methyl-1h-indol-3-yl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dichlorobenzaldehyde and 2-methylindole.

    Condensation Reaction: The 2,4-dichlorobenzaldehyde undergoes a condensation reaction with 2-methylindole in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms an intermediate compound.

    Oxidation: The intermediate compound is then subjected to an oxidation reaction using an oxidizing agent such as potassium permanganate or chromium trioxide to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-1-(2-methyl-1h-indol-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,4-Dichlorophenyl)-1-(2-methyl-1h-indol-3-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-1-(2-methyl-1h-indol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenyl)-1H-indole: Lacks the ethanone linkage but shares the dichlorophenyl and indole moieties.

    2-(2,4-Dichlorophenyl)-1-(1H-indol-3-yl)ethanone: Similar structure but without the methyl group on the indole ring.

Uniqueness

2-(2,4-Dichlorophenyl)-1-(2-methyl-1h-indol-3-yl)ethanone is unique due to the presence of both the dichlorophenyl and methylindole groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

6834-49-7

Molecular Formula

C17H13Cl2NO

Molecular Weight

318.2 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-1-(2-methyl-1H-indol-3-yl)ethanone

InChI

InChI=1S/C17H13Cl2NO/c1-10-17(13-4-2-3-5-15(13)20-10)16(21)8-11-6-7-12(18)9-14(11)19/h2-7,9,20H,8H2,1H3

InChI Key

SYMIXZAWPSZKID-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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